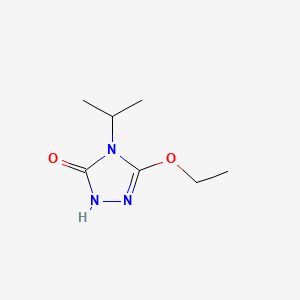
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) is a heterocyclic organic compound with the molecular formula C11H17NO3. It is primarily used in research and experimental applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) typically involves the reaction of 2-ethynyltetrahydro-3-furanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.
科学研究应用
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, methyl ester
- Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, ethyl ester
- Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, propyl ester
Uniqueness
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
属性
CAS 编号 |
152601-79-1 |
|---|---|
分子式 |
C11H17NO3 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
tert-butyl N-(2-ethynyloxolan-3-yl)carbamate |
InChI |
InChI=1S/C11H17NO3/c1-5-9-8(6-7-14-9)12-10(13)15-11(2,3)4/h1,8-9H,6-7H2,2-4H3,(H,12,13) |
InChI 键 |
ZZYCHWANMWNDOH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCOC1C#C |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCOC1C#C |
同义词 |
Carbamic acid, (2-ethynyltetrahydro-3-furanyl)-, 1,1-dimethylethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


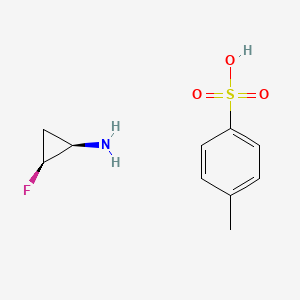
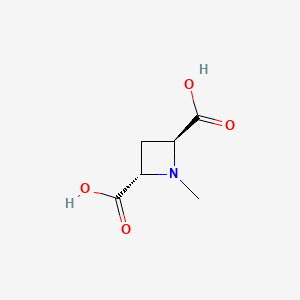
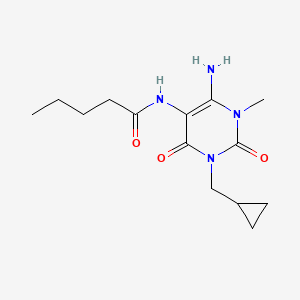
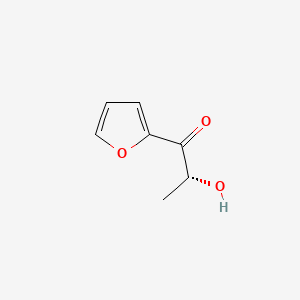
![[(2S,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B582981.png)
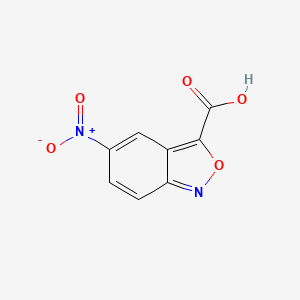
![N-[1-(3-Chloropyridin-4-yl)ethyl]-N-methylthiourea](/img/structure/B582990.png)
